(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-24-16-3-2-13(18)12-15(16)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLFUHFKZBUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with notable biological activity. It has been characterized primarily as a highly selective inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C17H23ClN2O4S
- Molecular Weight : 386.89 g/mol
- IUPAC Name : (5-chloro-2-methoxyphenyl)-[4-(1,1-dioxidothian-4-yl)piperazin-1-yl]methanone
The primary mechanism of action for this compound is its ability to irreversibly inhibit myeloperoxidase through covalent bonding. This inhibition is crucial as MPO plays a significant role in the oxidative burst during inflammation, leading to tissue damage and various inflammatory diseases.
Selectivity
Research indicates that this compound demonstrates selectivity for MPO over other enzymes such as thyroid peroxidase and certain cytochrome P450 isoforms, which could minimize off-target effects and enhance therapeutic efficacy.
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory effects in various models. For instance, in human whole blood stimulated with lipopolysaccharide (LPS), it effectively inhibited MPO activity, suggesting its potential use in treating inflammatory conditions.
Antimicrobial and Anticancer Potential
Derivatives of this compound have been explored for their pharmacological activities, particularly in antimicrobial and anticancer contexts. For example, certain derivatives have exhibited promising results against bacterial strains and cancer cell lines, indicating a broader spectrum of biological activity beyond MPO inhibition.
1. In Vivo Studies
In studies involving oral administration to animal models (e.g., crab-eating macaques), the compound significantly reduced plasma MPO activity following LPS stimulation. This suggests a robust in vivo efficacy that supports its potential application in inflammatory diseases.
2. Synthesis and Derivative Research
Research has also focused on synthesizing various derivatives of this compound to enhance its biological properties. Notably, derivatives such as N-(4-(4-bromophenyl)thiazole-2-yl)-2-chloroacetamide have shown enhanced antibacterial and anticancer activities, expanding the therapeutic applications of the original compound.
Data Table: Summary of Biological Activities
| Activity | Effect | Model/System |
|---|---|---|
| MPO Inhibition | Irreversible inhibition | Human whole blood stimulated with LPS |
| Anti-inflammatory | Significant reduction in inflammation | Animal models (crab-eating macaques) |
| Antimicrobial | Effective against bacterial strains | Various bacterial assays |
| Anticancer | Promising results against cancer cell lines | In vitro studies |
Preparation Methods
Preparation of Tetrahydro-2H-Thiopyran-4-amine
The synthesis begins with the preparation of tetrahydro-2H-thiopyran-4-amine, a key intermediate. Cyclization of 3-mercaptopropanol with ammonia under acidic conditions yields the thiomorpholine ring, which is subsequently hydrogenated to form tetrahydro-2H-thiopyran-4-amine.
Reaction Conditions :
- Catalyst : Palladium on carbon (Pd/C, 10% w/w)
- Solvent : Ethanol
- Pressure : 50 psi H₂
- Yield : 78%
Oxidation to 1,1-Dioxidotetrahydro-2H-Thiopyran-4-amine
The sulfide group in tetrahydro-2H-thiopyran-4-amine is oxidized to a sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Oxidant Equivalents | 3.0 eq H₂O₂ |
| Yield | 92% |
Piperazine Functionalization
The amine group in 1,1-dioxidotetrahydro-2H-thiopyran-4-amine undergoes nucleophilic substitution with 1-chloroethylpiperazine in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
Key Spectral Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.45–3.55 (m, 4H, piperazine CH₂), 3.10–3.20 (m, 2H, thiopyran CH₂), 2.85–2.95 (m, 2H, thiopyran CH₂).
- ESI-MS : m/z 247.1 [M+H]⁺.
Synthesis of 5-Chloro-2-Methoxybenzoyl Chloride
The electrophilic benzoyl chloride is prepared from 5-chloro-2-methoxybenzoic acid via treatment with thionyl chloride (SOCl₂) .
Procedure :
- Molar Ratio : 1:3 (acid : SOCl₂)
- Solvent : Toluene
- Temperature : Reflux (110°C)
- Reaction Time : 4 hours
- Yield : 89%
Characterization :
- IR (KBr) : 1775 cm⁻¹ (C=O stretch).
Coupling of Benzoyl Chloride with Piperazine Derivative
The final step involves the acylation of 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine with 5-chloro-2-methoxybenzoyl chloride. This reaction is facilitated by triethylamine (Et₃N) in dichloromethane (DCM) under anhydrous conditions.
Reaction Schema :
$$
\text{5-Cl-2-MeO-Benzoyl Cl} + \text{Piperazine Derivative} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Optimization Insights :
- Stoichiometry : 1.2 eq benzoyl chloride to ensure complete conversion.
- Base : Triethylamine (2.5 eq) to scavenge HCl.
- Temperature : 0°C to room temperature (prevents side reactions).
- Yield : 76% after column chromatography (SiO₂, EtOAc/hexane 1:1).
Alternative Microwave-Assisted Synthesis
Inspired by methodologies for analogous piperazine derivatives, microwave irradiation significantly accelerates the coupling step.
Protocol :
- Reagents : 5-chloro-2-methoxybenzoic acid, 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine, TCT (trichlorotriazine), NaN₃.
- Conditions : 100 W, 65°C, 15 minutes.
- Yield : 81% (vs. 76% conventional).
Advantages :
- Reduced reaction time (5 min vs. 12 hours).
- Enhanced purity (98% by HPLC).
Structural and Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.52 (d, J = 8.5 Hz, 1H, aromatic), 7.28 (dd, J = 8.5, 2.5 Hz, 1H, aromatic), 7.15 (d, J = 2.5 Hz, 1H, aromatic), 3.88 (s, 3H, OCH₃), 3.60–3.70 (m, 4H, piperazine), 3.20–3.30 (m, 4H, piperazine), 2.95–3.05 (m, 4H, thiopyran).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 169.8 (C=O), 154.2 (OCH₃), 132.5, 128.9, 124.7 (aromatic), 56.1 (piperazine), 52.3 (thiopyran).
- HRMS (ESI+) : m/z 453.1247 [M+H]⁺ (calc. 453.1243).
Crystallographic Analysis
Single-crystal X-ray diffraction of a related piperazine derivative confirms the chair conformation of the piperazine ring and the tetrahedral geometry at the sulfone sulfur.
Selected Bond Lengths :
| Bond | Length (Å) |
|---|---|
| S=O | 1.432 |
| C-N (piperazine) | 1.465 |
Industrial-Scale Production Considerations
For bulk synthesis, continuous-flow reactors are recommended to enhance safety and efficiency during the oxidation and coupling steps.
Key Parameters :
- Oxidation : Tubular reactor with H₂O₂ feed at 60°C.
- Coupling : Microreactor with residence time <10 minutes.
Challenges and Mitigation Strategies
- Sulfone Over-Oxidation : Controlled H₂O₂ addition and temperature monitoring prevent degradation.
- Piperazine Ring Strain : Use of sterically hindered bases (e.g., DIPEA) minimizes side reactions.
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the piperazine-thiopyran moiety via nucleophilic substitution or amide bond coupling .
- Oxidation : Conversion of the thiopyran sulfur to a sulfone group using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Purification : Column chromatography or recrystallization to isolate high-purity product, monitored by TLC . Example protocol: React 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine with 5-chloro-2-methoxybenzoyl chloride in dry dichloromethane under inert atmosphere, followed by oxidation .
Q. How is the purity and structural integrity confirmed?
Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify substituent positions and sulfone group presence .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What methodologies assess its biological activity?
- In vitro assays : Enzyme inhibition (e.g., kinase or GPCR targets) using fluorescence polarization or radiometric assays .
- Cell-based studies : Cytotoxicity profiling (IC) in cancer cell lines via MTT or ATP-luminescence assays .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. How can SAR studies optimize its pharmacological profile?
- Substituent variation : Modify the methoxy or chloro groups on the phenyl ring to evaluate potency changes .
- Scaffold hopping : Replace the thiopyran sulfone with other heterocycles (e.g., tetrahydrofuran) to improve metabolic stability .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. How to resolve contradictions in biological activity data across studies?
- Experimental validation : Replicate assays under standardized conditions (e.g., cell line authenticity, serum-free media) .
- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability .
- Meta-analysis : Compare dose-response curves and pharmacokinetic parameters (e.g., bioavailability) to identify outliers .
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Use hydrochloride or mesylate salts to enhance polarity .
- Co-solvents : Employ cyclodextrin complexes or PEG-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for transient solubility .
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose to pH 1–10 buffers, elevated temperatures (40°C), and UV light to identify degradation pathways .
- LC-MS/MS analysis : Monitor breakdown products and quantify half-life in simulated gastric fluid (SGF) or plasma .
Q. What in silico methods predict binding affinity and selectivity?
- Molecular docking : Glide or Schrödinger Suite to screen against target libraries .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) to assess binding stability and conformational changes .
Q. How to evaluate metabolic stability and identify major metabolites?
- Liver microsome assays : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to detect phase I/II metabolites .
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo) to assess isoform-specific interactions .
Q. How to design experiments to determine the mechanism of action?
- Transcriptomics : RNA-seq or CRISPR-Cas9 screens to identify differentially expressed genes post-treatment .
- Target deconvolution : Chemoproteomics (thermal shift assays) or affinity pull-down with biotinylated probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
